2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE
Overview
Description
2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a naphthalene ring system substituted with phenyl and phenylacetamido groups, making it an interesting subject for research in organic chemistry and related disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE typically involves multi-step organic reactions One common approach is the acylation of naphthalene derivatives with phenylacetyl chloride in the presence of a base such as pyridine
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to ensure efficient mixing and reaction conditions, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents such as lithium aluminum hydride (LiAlH4) can convert the amide groups to amines.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in acidic or neutral conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary or secondary amines.
Substitution: Introduction of halogen atoms or other electrophiles on the naphthalene ring.
Scientific Research Applications
2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its structural similarity to known bioactive compounds.
Industry: Utilized in the development of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of 2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.
Comparison with Similar Compounds
Similar Compounds
N-Phenylacetamide: A simpler analog with similar structural features but lacking the naphthalene ring.
Naphthalene-1-acetamide: Contains the naphthalene ring but lacks the phenylacetamido group.
Phenylacetic acid derivatives: Compounds with similar phenylacetic acid moieties but different substituents on the aromatic ring.
Uniqueness
2-PHENYL-N-[5-(2-PHENYLACETAMIDO)NAPHTHALEN-1-YL]ACETAMIDE is unique due to its combination of a naphthalene ring system with phenyl and phenylacetamido groups
Properties
IUPAC Name |
2-phenyl-N-[5-[(2-phenylacetyl)amino]naphthalen-1-yl]acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H22N2O2/c29-25(17-19-9-3-1-4-10-19)27-23-15-7-14-22-21(23)13-8-16-24(22)28-26(30)18-20-11-5-2-6-12-20/h1-16H,17-18H2,(H,27,29)(H,28,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OJUSZSPEIVTFKZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)NC2=CC=CC3=C2C=CC=C3NC(=O)CC4=CC=CC=C4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H22N2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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